molecular formula C20H19NO3 B14141312 6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester CAS No. 59603-70-2

6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester

Cat. No.: B14141312
CAS No.: 59603-70-2
M. Wt: 321.4 g/mol
InChI Key: DNBSJDYOJMWNSZ-UHFFFAOYSA-N
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Description

6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester is a complex organic compound with a unique structure that includes an indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This reaction can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylphenyl)indolizine-6-carboxylate
  • Ethyl 3-acetyl-2-(4-methylphenyl)indolizine-6-carboxylate

Uniqueness

6-Indolizinecarboxylic acid, 3-acetyl-2-(4-methylphenyl)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

59603-70-2

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 3-acetyl-2-(4-methylphenyl)indolizine-6-carboxylate

InChI

InChI=1S/C20H19NO3/c1-4-24-20(23)16-9-10-17-11-18(15-7-5-13(2)6-8-15)19(14(3)22)21(17)12-16/h5-12H,4H2,1-3H3

InChI Key

DNBSJDYOJMWNSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=C2C(=O)C)C3=CC=C(C=C3)C)C=C1

Origin of Product

United States

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